molecular formula C12H11ClN4O B5694913 N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea

N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea

Cat. No. B5694913
M. Wt: 262.69 g/mol
InChI Key: NQILHNJLNRRDHA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the urea family, which is widely used in drug discovery and development due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea is not fully understood. However, studies have suggested that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea exerts its anti-cancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
In terms of its neuroprotective effects, studies have suggested that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea may act by reducing oxidative stress and inflammation in the brain. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In the brain, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to reduce oxidative stress and inflammation, increase BDNF levels, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in lab experiments is its potent anti-cancer activity. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Additionally, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to have neuroprotective effects, which could make it a useful tool for studying neurological disorders.
However, there are also some limitations to using N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in lab experiments. One limitation is that the exact mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea is not fully understood, which could make it difficult to interpret experimental results. Additionally, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet known.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea. One potential direction is to further investigate its anti-cancer activity and determine its efficacy in animal models of cancer. Another direction is to study its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea and its potential side effects.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea, or N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has potent anti-cancer activity and neuroprotective effects, making it a promising candidate for further study. While there are some limitations to using N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea involves the reaction of 4-chloroaniline and 5-methyl-2-pyrimidinecarboxylic acid with phosgene. The resulting product is purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in high yield and purity. This synthesis method has been optimized to produce N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea on a large scale for scientific research purposes.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea is in the field of cancer research. Studies have shown that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.
In addition to its anti-cancer activity, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-methylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-8-6-14-11(15-7-8)17-12(18)16-10-4-2-9(13)3-5-10/h2-7H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQILHNJLNRRDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(5-methylpyrimidin-2-yl)urea

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